molecular formula C8H8F3N3O B14652821 2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide CAS No. 42158-58-7

2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide

Cat. No.: B14652821
CAS No.: 42158-58-7
M. Wt: 219.16 g/mol
InChI Key: LJTDVJOPLMXKMS-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine and carboxamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This reduction process typically employs reagents such as sodium borohydride or other suitable reducing agents under controlled conditions to yield the desired hydrazine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reduction processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydrazine and carboxamide groups further contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is unique due to the presence of both the trifluoromethyl and carboxamide groups, which impart distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups makes it a valuable compound for designing novel molecules with specific biological activities.

Properties

CAS No.

42158-58-7

Molecular Formula

C8H8F3N3O

Molecular Weight

219.16 g/mol

IUPAC Name

[3-(trifluoromethyl)anilino]urea

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-14-7(12)15/h1-4,13H,(H3,12,14,15)

InChI Key

LJTDVJOPLMXKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NNC(=O)N)C(F)(F)F

Origin of Product

United States

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